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Compound of Interest

Compound Name: AM-694

Cat. No.: B1665942

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective agonist for the
cannabinoid receptor type 1 (CB1). Its high affinity makes its Fluorine-18 ([*8F]) labeled
analogue, [*8F]AM-694, a valuable radiotracer for in vivo imaging of CB1 receptor distribution
using Positron Emission Tomography (PET). This document provides a detailed protocol for the
radiolabeling of AM-694 with [18F], based on established methodologies for nucleophilic
substitution reactions in radiochemistry.

While a specific protocol for the regioselective radiolabeling of AM-694 has been published, its
direct consultation was not possible. Therefore, the following protocol is a comprehensive
representation based on common and validated methods for the radiosynthesis of similar PET
tracers, involving the nucleophilic substitution of a tosylate precursor.

Experimental Protocols
Part 1: Synthesis of the Tosylate Precursor (1-(5-
tosyloxypentyl)-3-(2-iodobenzoyl)indole)

A crucial component for the successful radiolabeling of AM-694 with [18F] is the synthesis of a
suitable precursor. In this protocol, a tosylate leaving group is introduced at the 5-position of
the pentyl chain, which will be displaced by the [*8F]fluoride ion.
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Materials and Reagents:

¢ 3-(2-iodobenzoyl)indole

e Sodium hydride (NaH), 60% dispersion in mineral olil
e Anhydrous N,N-Dimethylformamide (DMF)

e 1,5-dibromopentane

e Potassium carbonate (K2CO3s)

e Acetone

e Sodium iodide (Nal)

 Silver tosylate

o Acetonitrile (ACN)

e Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

e Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

e Hexanes

o Ethyl acetate

Procedure:

o Synthesis of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole:
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o To a solution of 3-(2-iodobenzoyl)indole in anhydrous DMF, add sodium hydride (1.2
equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

o Stir the mixture at room temperature for 30 minutes.

o Add 1,5-dibromopentane (3 equivalents) and stir the reaction mixture at room temperature
for 12-18 hours.

o Quench the reaction by the slow addition of water.
o Extract the product with dichloromethane (3 x 50 mL).
o Wash the combined organic layers with water and brine, then dry over anhydrous MgSOea.

o Concentrate the solution under reduced pressure and purify the crude product by silica gel
column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 1-
(5-bromopentyl)-3-(2-iodobenzoyl)indole.

o Synthesis of 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole:

o A mixture of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole and silver tosylate (1.5
equivalents) in acetonitrile is stirred at 80°C for 4-6 hours.

o After cooling to room temperature, the precipitated silver bromide is removed by filtration.
o The filtrate is concentrated under reduced pressure.

o The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCOs
solution and brine, and dried over anhydrous MgSOa.

o The solvent is evaporated, and the resulting crude product is purified by silica gel column
chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the final
tosylate precursor, 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole.

Part 2: Radiolabeling of AM-694 with Fluorine-18

This procedure describes the nucleophilic substitution of the tosylate precursor with no-carrier-
added [*®F]fluoride.
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Materials and Reagents:

1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole (precursor)
e [8F]Fluoride in [*8Q]water (from cyclotron)

o Kryptofix 2.2.2 (Kz222)

e Potassium carbonate (K2CO3)

¢ Anhydrous Acetonitrile (ACN)

o Anhydrous Dimethylsulfoxide (DMSO)

o Water for injection

e Ethanol, USP

o Sterile filters (0.22 pm)

e C18 Sep-Pak cartridges

e Alumina N Sep-Pak cartridges

e HPLC system with a semi-preparative C18 column and a radioactivity detector
Procedure:

o Preparation of [*8F]Fluoride:

o Aqueous [8F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA
Sep-Pak).

o The [*8F]fluoride is eluted from the cartridge into a reaction vessel using a solution of
Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.qg.,
80:20).

o The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a
stream of nitrogen at 100-110°C to obtain the anhydrous [*8F]fluoride-Kryptofix complex.
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» Radiolabeling Reaction:

o A solution of the tosylate precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) is added to
the dried [*8F]fluoride-Kryptofix complex.

o The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.
o After the reaction, the mixture is cooled to room temperature.
 Purification of [1*8F]AM-694:
o The reaction mixture is diluted with water or an appropriate HPLC mobile phase.

o The crude product is purified by semi-preparative HPLC using a C18 column. A typical
mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a flow rate
of 3-5 mL/min.

o The fraction corresponding to [*8F]AM-694 is collected.
e Formulation:

o The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak
cartridge to trap the [*8F]AM-694.

o The cartridge is washed with water for injection to remove any residual HPLC solvents.

o The final product, [18F]AM-694, is eluted from the cartridge with a small volume of ethanol,
USP.

o The ethanolic solution is then diluted with sterile saline for injection and passed through a
0.22 um sterile filter into a sterile vial.

Part 3: Quality Control

Procedures:

e Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The
system should be able to separate [*®F]AM-694 from any unreacted [*8F]fluoride and other
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radiolabeled impurities.

o Chemical Purity: Determined by analytical HPLC with a UV detector, comparing the
chromatogram of the final product with that of a non-radioactive AM-694 standard.

o Specific Activity: Calculated by measuring the total radioactivity and the total mass of AM-
694 in the final product. The mass is determined by comparing the peak area on the UV-
HPLC chromatogram to a standard curve of known concentrations of non-radioactive AM-
694.

e Residual Solvents: Analyzed by gas chromatography (GC) to ensure that the levels of
acetonitrile, DMSO, and ethanol are below the limits specified by the pharmacopeia.

e pH: Measured using a pH meter or pH-indicator strips.

« Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Data Presentation

Parameter Typical Value Method

Radiochemical Yield (decay-

corrected) 30 - 50% HPLC
Radiochemical Purity > 98% HPLC
Specific Activity > 37 GBg/umol (>1 Ci/umol) HPLC
Total Synthesis Time 50 - 70 minutes

Diagrams
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Caption: Workflow for the synthesis of the tosylate precursor and subsequent radiolabeling to
produce [¥F]AM-694.

 To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of AM-
694 with Fluorine-18]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665942#protocol-for-radiolabeling-am-694-with-
fluorine-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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